molecular formula C33H36N6O3S B1684440 N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1133432-46-8

N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B1684440
CAS No.: 1133432-46-8
M. Wt: 596.7 g/mol
InChI Key: CDOOFZZILLRUQH-GDLZYMKVSA-N
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Description

N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is the racemic form of GDC-0834, a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK). This compound has shown significant potential in the treatment of rheumatoid arthritis due to its ability to inhibit BTK with high specificity and potency .

Preparation Methods

The synthesis of N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield. Specific details on the synthetic routes and reaction conditions are proprietary and often require custom synthesis services .

Chemical Reactions Analysis

N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exerts its effects by selectively inhibiting Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of B-cell activation and proliferation. This mechanism is particularly beneficial in treating autoimmune diseases where B-cell activity is dysregulated .

Comparison with Similar Compounds

N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is compared with other BTK inhibitors such as:

    Ibrutinib: Another potent BTK inhibitor used in the treatment of chronic lymphocytic leukemia.

    Acalabrutinib: Known for its high selectivity and fewer off-target effects.

    Zanubrutinib: Offers improved pharmacokinetic properties and better patient tolerance.

This compound stands out due to its specific inhibition profile and potential for treating rheumatoid arthritis .

Biological Activity

N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, commonly known as GDC-0834 , is a synthetic compound primarily recognized for its role as a Bruton's tyrosine kinase (BTK) inhibitor. This compound has garnered attention in the fields of oncology and immunology due to its potential therapeutic applications.

PropertyValue
Molecular FormulaC₃₃H₃₆N₆O₃S
Molecular Weight596.74 g/mol
CAS Number1133432-49-1
SynonymsGDC-0834

GDC-0834 acts as a selective inhibitor of BTK, which is a crucial component in B-cell receptor signaling pathways. By inhibiting BTK, GDC-0834 disrupts the signaling processes that are essential for B-cell activation and proliferation. This mechanism is particularly relevant in the context of B-cell malignancies and autoimmune diseases where aberrant B-cell activity contributes to disease progression.

In Vitro Studies

  • Inhibition of BTK : GDC-0834 has demonstrated significant potency in inhibiting BTK activity in various cell lines. Studies have shown that at nanomolar concentrations, it effectively blocks BTK-mediated signaling pathways, leading to reduced cell proliferation in B-cell lines.
  • Cell Viability Assays : Various assays, including MTT and Annexin V staining, have indicated that GDC-0834 can induce apoptosis in malignant B-cells while sparing normal cells, suggesting a favorable therapeutic window.

In Vivo Studies

  • Animal Models : In murine models of B-cell lymphoma and autoimmune diseases, administration of GDC-0834 resulted in decreased tumor burden and improved survival rates. These findings support its potential efficacy as a therapeutic agent.
  • Pharmacokinetics : The pharmacokinetic profile of GDC-0834 indicates good bioavailability and favorable distribution characteristics, making it suitable for further development as an oral therapeutic agent.

Case Study 1: Treatment of Chronic Lymphocytic Leukemia (CLL)

A clinical trial involving patients with CLL demonstrated that GDC-0834 led to a significant reduction in lymphadenopathy and improvement in overall response rates when used as a monotherapy or in combination with other agents. Patients reported manageable side effects primarily related to immune modulation.

Case Study 2: Rheumatoid Arthritis

In patients with rheumatoid arthritis, GDC-0834 treatment resulted in marked improvements in clinical scores and inflammatory markers. The inhibition of BTK was correlated with reduced synovial inflammation and joint damage over a 12-month follow-up period.

Properties

IUPAC Name

N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOOFZZILLRUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 25-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 4 (160 mg, 0.73 mmol), 11 (304 mg, 0.66 mmol), cesium carbonate (475 mg, 1.46 mmol) and 1,4-dioxane (10 mL). After bubbling nitrogen through the resulting solution for 30 minutes, Xantphos (32 mg, 0.056 mmol) and tris(dibenzylideneacetone)dipalladium(0) (30 mg, 0.033 mmol) were added and the reaction mixture was heated at reflux for 16 h. After this time the reaction was cooled to room temperature and concentrated under reduced pressure. The resulting residue was absorbed onto silica gel and purified by flash chromatography to give a residue, which was further purified by preparative reverse phase HPLC to afford a 30% yield (143 mg) of 12 as a yellow solid: mp 155-156° C.; 1H NMR (500 MHz, DMSO-d6) δ 9.82 (s, 1H), 9.43 (s, 1H), 8.08 (d, 2H, J=7.5 Hz), 7.68 (s, 1H), 7.32 (d, 2H, J=7.5 Hz), 7.27-7.32 (m, 3H), 7.24 (s, 1H), 4.88 (bs, 1H), 3.42-3.75 (m, 4H), 3.59 (s, 3H), 2.95 (s, 3H), 2.76 (m, 2H), 2.61 (m, 5H), 2.28 (s, 3H), 1.78 (m, 4H); MS (ESI+) m/z 597 (M+H).
Name
Quantity
160 mg
Type
reactant
Reaction Step One
Name
11
Quantity
304 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
catalyst
Reaction Step Two
Name
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 6
N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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